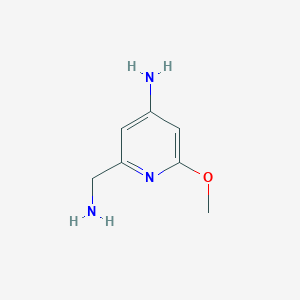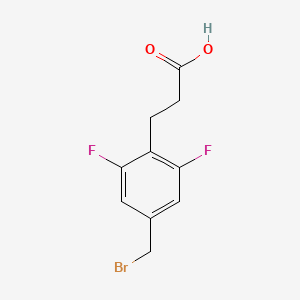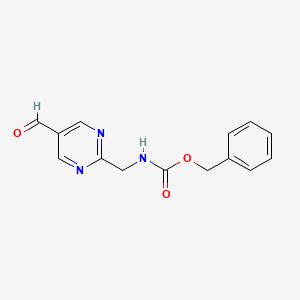
3-(Cyclopropylmethoxy)-2-isopropoxyphenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Cyclopropylmethoxy)-2-isopropoxyphenol is an organic compound with a unique structure that includes a cyclopropylmethoxy group and an isopropoxy group attached to a phenol ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Cyclopropylmethoxy)-2-isopropoxyphenol typically involves the following steps:
O-Alkylation: The phenol group is first alkylated with cyclopropylmethanol in the presence of a base such as sodium hydride or potassium tert-butoxide. This step forms the cyclopropylmethoxy group on the phenol ring.
Isopropylation: The next step involves the introduction of the isopropoxy group. This can be achieved through a similar O-alkylation reaction using isopropyl bromide and a base.
Industrial Production Methods
For industrial-scale production, the process is optimized to ensure high yield and purity. This often involves the use of continuous flow reactors and automated systems to control reaction conditions precisely. The choice of solvents, temperature, and pressure is critical to maximize efficiency and minimize by-products.
化学反応の分析
Types of Reactions
3-(Cyclopropylmethoxy)-2-isopropoxyphenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced under specific conditions to modify the functional groups.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenol ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while substitution reactions can introduce various functional groups onto the phenol ring.
科学的研究の応用
3-(Cyclopropylmethoxy)-2-isopropoxyphenol has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s interactions with biological molecules are of interest for developing new pharmaceuticals.
Medicine: Potential therapeutic applications are being explored, particularly in the treatment of diseases where phenolic compounds are known to be effective.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of other industrial chemicals.
作用機序
The mechanism of action of 3-(Cyclopropylmethoxy)-2-isopropoxyphenol involves its interaction with specific molecular targets. The phenol group can form hydrogen bonds with proteins and enzymes, affecting their activity. The cyclopropylmethoxy and isopropoxy groups can influence the compound’s lipophilicity and membrane permeability, enhancing its ability to interact with cellular components.
類似化合物との比較
Similar Compounds
3-(Cyclopropylmethoxy)-4-(difluoromethoxy)benzoic acid: This compound has a similar structure but includes a difluoromethoxy group, which can alter its reactivity and applications.
3-(Cyclopropylmethoxy)phenylboronic acid: This compound contains a boronic acid group, making it useful in Suzuki-Miyaura coupling reactions.
Uniqueness
3-(Cyclopropylmethoxy)-2-isopropoxyphenol is unique due to the combination of its functional groups, which provide a balance of reactivity and stability. This makes it a versatile compound for various applications in research and industry.
特性
分子式 |
C13H18O3 |
|---|---|
分子量 |
222.28 g/mol |
IUPAC名 |
3-(cyclopropylmethoxy)-2-propan-2-yloxyphenol |
InChI |
InChI=1S/C13H18O3/c1-9(2)16-13-11(14)4-3-5-12(13)15-8-10-6-7-10/h3-5,9-10,14H,6-8H2,1-2H3 |
InChIキー |
ZMPMCSAULLALCQ-UHFFFAOYSA-N |
正規SMILES |
CC(C)OC1=C(C=CC=C1OCC2CC2)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


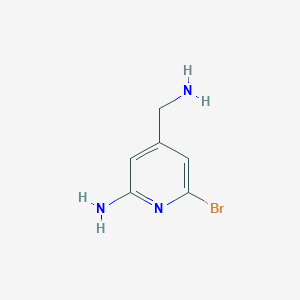


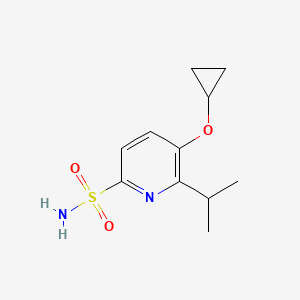

![Sodium;2-azaniumyl-3-[(3-octadecanoyloxy-2-octadec-9-enoyloxypropoxy)-oxidophosphoryl]oxypropanoate](/img/structure/B14851004.png)


